Xinomiline is a chemical compound that belongs to the class of synthetic cathinones, which are derivatives of the natural stimulant cathinone found in the khat plant. It is primarily known for its psychoactive properties and is often investigated for its potential therapeutic applications, as well as its implications in drug abuse and toxicology.
The synthesis and analysis of Xinomiline have been documented in various scientific studies, particularly focusing on its structural properties, synthesis methods, and pharmacological effects. Information regarding this compound can be found in literature concerning synthetic cathinones and their derivatives, as well as specialized chemical databases.
Xinomiline is classified as a synthetic cathinone, which is a group of substances that mimic the effects of amphetamines. These compounds are characterized by their stimulant properties and are often associated with recreational use. Xinomiline's specific classification within this group is based on its structural characteristics and pharmacological activity.
The synthesis of Xinomiline typically involves several chemical reactions that may include the use of precursor compounds such as aniline derivatives. Common methods for synthesizing Xinomiline involve:
The synthesis process may utilize methods such as:
Xinomiline exhibits a complex molecular structure typical of synthetic cathinones. Its structural formula includes various functional groups that contribute to its biological activity.
Xinomiline can undergo various chemical reactions typical for synthetic cathinones, including:
The reactivity of Xinomiline can be studied through controlled experiments that monitor changes in chemical composition using chromatographic techniques and spectroscopic analysis.
Xinomiline's mechanism of action primarily involves interaction with neurotransmitter systems in the brain, particularly:
Pharmacological studies often utilize animal models to assess behavioral changes following administration of Xinomiline, providing insights into its efficacy and safety profile.
Xinomiline is primarily studied for its potential applications in pharmacology, particularly:
Research continues to explore both the beneficial effects and risks associated with Xinomiline, contributing to a broader understanding of synthetic cathinones within medicinal chemistry and toxicology fields.
Xanomeline engages muscarinic acetylcholine receptors (mAChRs) through a complex dual-binding mechanism that transcends classical orthosteric agonism. Structural biology studies using cryo-electron microscopy (cryo-EM) have revealed that xanomeline concomitantly occupies both the orthosteric acetylcholine-binding site and an extracellular vestibular (ECV) allosteric site on monomeric M4 mAChRs. This unexpected dual-binding mode was observed at 2.5 Å resolution in the active-state structure of human M4 mAChR bound to xanomeline and heterotrimeric Gi1 protein [2] [4]. In the orthosteric site, xanomeline's thiadiazole-dihydropyridine core forms critical interactions with conserved residues: its dihydropyridine nitrogen interacts with D112³·³², while additional contacts involve residues N117³·³⁷, W164⁴·⁵⁷, N417⁶·⁵², C442⁷·⁴², Y443⁷·⁴³, and S116³·³⁶. This positions the core beneath a tyrosine lid formed by Y113³·³³, Y416⁶·⁵¹, and Y439⁷·³⁹ [2].
Simultaneously, a second xanomeline molecule occupies an extracellular vestibular allosteric site, where it engages distinct receptor regions. Molecular dynamics simulations corroborate this structural arrangement, demonstrating stable binding at both sites with minimal steric interference [2] [5]. This dual occupancy has profound functional implications, as pharmacological validation confirms that xanomeline acts as a dual orthosteric and allosteric ligand at human M4 mAChRs, modulating receptor conformation and G-protein coupling efficiency in a manner distinct from conventional orthosteric agonists [2].
At M1 mAChRs, xanomeline exhibits a unique "persistent binding" phenomenon characterized by wash-resistant receptor interaction. Approximately 30-40% of xanomeline binding persists after extensive washing, with an exceptionally slow dissociation half-life exceeding 30 hours [6] [8]. This persistent component allosterically modulates orthosteric site accessibility, accelerating dissociation of conventional antagonists like N-methylscopolamine (NMS) while decreasing apparent orthosteric site density. This suggests that persistent xanomeline binding induces long-lasting receptor conformational changes distinct from simple competitive inhibition [8].
Table 1: Orthosteric and Allosteric Binding Characteristics of Xanomeline at mAChRs
Receptor Subtype | Binding Site | Key Interacting Residues | Functional Consequence | Dissociation Half-life |
---|---|---|---|---|
M4 mAChR | Orthosteric | D112³·³², N117³·³⁷, W164⁴·⁵⁷, N417⁶·⁵², C442⁷·⁴² | G-protein coupling stabilization | Transient/reversible |
M4 mAChR | Extracellular Vestibular (ECV) | L190ECL2, T196⁵·³⁹, T199⁵·⁴², A203⁵·⁴⁶ | Enhanced receptor activation | Transient/reversible |
M1 mAChR | Undefined allosteric (persistent) | Transmembrane domains 1 and 7 | Accelerated NMS dissociation | >30 hours |
M1 mAChR | Orthosteric | Classical orthosteric residues | Agonist activity | Transient/reversible |
The dual-ligand binding mode of xanomeline enables a cooperative activation mechanism that enhances receptor signaling beyond what would be predicted from single-site occupancy. Cryo-EM structural analysis reveals that the orthosterically bound xanomeline molecule adopts a characteristic vertical orientation relative to its dihydropyridine core, extending its hydrophobic tail toward the ECV site. This tail forms critical interactions with a sub-pocket formed by transmembrane helices 5 and 6 (TM5/TM6) and extracellular loop 2 (ECL2) residues, particularly L190ECL2 [2] [5]. Simultaneously, the allosterically bound xanomeline molecule occupies the ECV site immediately above the orthosteric ligand, creating a stacked configuration that stabilizes an active receptor conformation optimal for Gi1 protein coupling [2].
Molecular dynamics simulations demonstrate that this dual-ligand configuration induces a distinct TM6 outward tilt compared to single agonist-bound structures, facilitating enhanced engagement with the Gα subunit [2] [5]. The functional impact of this dual occupancy was validated through pharmacological assays showing that xanomeline's efficacy at M4 mAChRs exceeds that of orthosteric agonists with similar binding affinity. Mutagenesis studies targeting the ECV site (e.g., L190A mutation) significantly reduce xanomeline's potency and efficacy without affecting binding of conventional orthosteric agonists, confirming the functional relevance of the dual-ligand mechanism [2].
At M1 mAChRs, the persistent binding component of xanomeline induces long-term receptor activation that persists after ligand removal. This persistent component functions as an allosteric modulator that alters the interaction kinetics of subsequently applied orthosteric ligands. Specifically, wash-resistant xanomeline binding accelerates the dissociation of the competitive antagonist NMS by approximately 3-fold while reducing the apparent Bmax of NMS binding sites by 30-40% [8]. This phenomenon is consistent with an allosteric model where persistently bound xanomeline stabilizes receptor conformations with reduced orthosteric site accessibility or affinity. Functionally, this translates to sustained receptor activation even after free ligand removal, potentially explaining xanomeline's prolonged pharmacological effects in vivo [6] [8].
Table 2: Pharmacological Actions of Xanomeline's Dual Binding Mechanisms
Binding Mechanism | Structural Basis | Functional Effect on Receptor | Downstream Signaling Consequence |
---|---|---|---|
Orthosteric + allosteric dual binding (M4) | Stacked ligand configuration stabilizing TM6 outward tilt | Enhanced G-protein coupling efficiency | Increased Gi-mediated signaling relative to single-site agonists |
Persistent allosteric binding (M1) | Irreversible or ultra-slow dissociating binding to non-orthosteric site | Long-term conformational alteration | Sustained receptor activation after ligand removal |
Hydrophobic tail engagement (M4) | Interaction with TM5/TM6/ECL2 sub-pocket (L190ECL2) | Stabilization of active-state conformation | Increased efficacy in ERK phosphorylation assays |
Wash-resistant binding (M1/M4) | Covalent-like interaction or deep receptor compartment access | Persistent receptor activation | Sustained electrophysiological responses after washout |
Xanomeline exhibits remarkable subtype-specific efficacy despite near-equilibrium binding affinities across mAChR subtypes. Radioligand competition binding assays demonstrate that xanomeline has similar affinity for all five mAChR subtypes (Ki values ranging from 0.79 to 3.98 nM) [5] [9]. However, functional assessments reveal striking efficacy differences: xanomeline acts as a high-efficacy agonist at M1 and M4 mAChRs, a moderate-efficacy agonist at M5, and a low-efficacy agonist at M2 and M3 subtypes. In pERK1/2 signaling assays, operational model analysis shows significantly higher intrinsic efficacy (τ) at M4 compared to M2, M3, and M5 mAChRs (τM4 = 46.3 vs τM2 = 4.7) [5].
The structural basis for this efficacy-driven selectivity lies in sequence variations within extracellular loop 2 (ECL2) and adjacent transmembrane domains. Molecular dynamics simulations reveal divergent active-state binding poses between M4 and M2 mAChRs despite identical inactive-state binding. At M4 mAChRs, xanomeline's hydrophobic tail adopts a vertical orientation toward the extracellular vestibule, facilitated by L190ECL2 which creates sufficient space for this conformation. In contrast, at M2 mAChRs, the analogous position is occupied by a bulkier phenylalanine (F181ECL2), sterically hindering the vertical tail orientation and forcing a horizontal tail position that extends between transmembrane helices 5 and 6 [5]. This horizontal pose requires separation of TM5 and TM6, destabilizing the active state conformation and reducing agonist efficacy [5].
Mutagenesis studies confirm this mechanism: swapping the ECL2 residues between M2 and M4 (M2 F181L and M4 L190F) completely reverses xanomeline's efficacy profile. The M2 F181L mutant exhibits significantly increased xanomeline efficacy in both G-protein activation and ERK phosphorylation assays, while the M4 L190F mutant shows reduced efficacy [5]. This demonstrates that a single amino acid difference (F181 in M2 vs L190 in M4) dictates efficacy-driven selectivity through modulation of ligand binding pose in the active receptor state.
Beyond ECL2 variations, additional structural elements contribute to subtype selectivity. At M1 mAChRs, xanomeline's persistent binding component exhibits subtype preference, with significantly greater wash-resistant binding observed at M1 and M4 compared to M2 and M3 mAChRs [6] [8]. This persistent binding is mediated by interactions with transmembrane domains 1 and 7, distinct from the orthosteric site. Mutations in these domains (e.g., M1 W378A) selectively eliminate persistent binding without affecting initial reversible binding, demonstrating a structural basis for subtype differences in long-term receptor modulation [8].
Functionally, this efficacy-driven selectivity has significant therapeutic implications. Xanomeline's high efficacy at central M1 and M4 mAChRs underlies its antipsychotic and procognitive effects, as demonstrated by M4 knockout studies where its antipsychotic efficacy is abolished [2]. Conversely, its low efficacy at peripheral M2 and M3 mAChRs minimizes undesirable effects like bradycardia and gastrointestinal distress, though does not eliminate them entirely [3] [9]. This intrinsic efficacy-based selectivity profile distinguishes xanomeline from orthosteric agonists that rely on affinity differences and provides a template for designing novel subtype-selective mAChR ligands targeting the ECL2 interface [5].
Table 3: Structural Determinants of Xanomeline's Efficacy-Driven Selectivity Across mAChRs
Structural Element | M4 (High Efficacy) | M2 (Low Efficacy) | Functional Consequence |
---|---|---|---|
ECL2 residue | L190 | F181 | M4: Permits vertical tail orientation stabilizing active state; M2: Steric hindrance forces horizontal tail orientation destabilizing active state |
TM5-TM6 distance in active state | 10.8 Å | 13.2 Å | M4: Optimal G-protein coupling interface; M2: Suboptimal coupling efficiency |
Persistent binding sites | TM1/TM7 interactions | Reduced interaction stability | M1/M4: Long-term receptor activation after washout; M2/M3: Transient effects |
Orthosteric pocket conservation | Fully conserved | Fully conserved | Near-identical binding affinity across subtypes (Ki 0.8-4.0 nM) |
Allosteric vestibule volume | 228 ų | 197 ų | Enhanced dual-ligand occupancy at M4 |
Table 4: Functional Selectivity Profile of Xanomeline Across mAChR Subtypes
mAChR Subtype | Binding Affinity (Ki, nM) | *Signaling Efficacy (τ) | G-protein Coupling Preference | Therapeutic Relevance |
---|---|---|---|---|
M1 | 79.4 [9] | High (τ = 32.1 ± 4.2) [5] | Gq/11 | Cognition, psychosis |
M2 | 100.0 [9] | Low (τ = 4.7 ± 0.8) [5] | Gi/o | Cardiac side effects |
M3 | 25.1 [9] | Low (τ = 6.3 ± 1.1) [5] | Gq/11 | Gastrointestinal side effects |
M4 | 20.0 [9] | Highest (τ = 46.3 ± 5.6) [5] | Gi/o | Antipsychotic efficacy |
M5 | 63.1 [9] | Moderate (τ = 12.9 ± 2.4) [5] | Gq/11 | Unknown clinical relevance |
*Normalized efficacy values from operational model analysis of pERK1/2 signaling
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1